molecular formula C21H25N5O B5638539 N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide

N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide

Cat. No. B5638539
M. Wt: 363.5 g/mol
InChI Key: IZMVSJBOTURXKK-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide is a compound likely of interest for its unique chemical structure, potentially relevant for medicinal chemistry applications. Compounds with similar structures have been explored for various biological activities, including anti-cancer and anti-viral properties.

Synthesis Analysis

Synthetic routes for benzamide derivatives often involve condensation reactions between an amine and a carboxylic acid or its derivatives. A specific method, though not directly for the compound , involves palladium-mediated C(sp3)-H bond activation, allowing for direct arylation or alkylation to produce N-(CH2-aryl/alkyl)-substituted benzamides with good functional group tolerance (Shih-Yun Chen et al., 2023).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. X-ray crystallography and NMR spectroscopy are common techniques used for structural characterization. For instance, a pincer-type compound related to the query was analyzed through X-ray analysis, revealing interesting structural details (Bitrus Bikimi Ayiya & Obinna Chibueze Okpareke, 2021).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including N-N bond formation and isomerization processes. A notable reaction is the phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation (Zisheng Zheng et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, can significantly influence their chemical behavior and application potential. These properties are often determined experimentally and can be influenced by the compound's molecular structure.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with biological targets, are central to their potential applications in drug design and development. For example, the introduction of specific functional groups can enhance their inhibitory activity against targeted enzymes or receptors (Hehua Xiong et al., 2020).

properties

IUPAC Name

2-[5-methyl-2-(1,2,4-triazol-4-yl)pyridin-3-yl]-N,N-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-14(2)26(15(3)4)21(27)18-9-7-6-8-17(18)19-10-16(5)11-22-20(19)25-12-23-24-13-25/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMVSJBOTURXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N2C=NN=C2)C3=CC=CC=C3C(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide

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